molecular formula C18H15N5O4 B4080998 N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide

N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No. B4080998
M. Wt: 365.3 g/mol
InChI Key: RFFXWTXMOOGQMZ-UHFFFAOYSA-N
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Description

N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes, including proteases, kinases, and phosphatases. It has also been suggested that the compound may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and physiological effects:
N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. In addition, it has also been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is its versatility. It can be easily synthesized and modified to produce derivatives with improved biological activity. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide. One direction is the development of novel derivatives with improved biological activity and solubility. Another direction is the investigation of the compound's potential applications in material science, such as the synthesis of fluorescent materials and sensors. Additionally, the compound's mechanism of action and its interaction with biological targets could be further elucidated through structural studies and computational modeling.

Scientific Research Applications

N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antifungal activities. In addition, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.

properties

IUPAC Name

5-N-benzyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c24-17(19-10-12-4-2-1-3-5-12)15-16(21-11-20-15)18(25)22-13-6-8-14(9-7-13)23(26)27/h1-9,11H,10H2,(H,19,24)(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFXWTXMOOGQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-N-benzyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
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Reactant of Route 6
N~5~-benzyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide

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